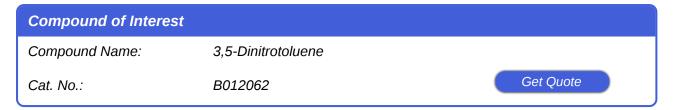


Spectroscopic Identification of 3,5-Dinitrotoluene: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the spectroscopic identification of **3,5-Dinitrotoluene** (3,5-DNT). The information compiled herein is intended to guide researchers in the qualitative and quantitative analysis of this compound using various spectroscopic techniques.

Introduction

3,5-Dinitrotoluene (3,5-DNT) is a nitroaromatic compound.[1] While less common than its 2,4-and 2,6-isomers, its accurate identification is crucial in various fields, including environmental monitoring and industrial process control. Spectroscopic methods offer rapid and reliable means for the characterization of 3,5-DNT. This document outlines the application of Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-Dinitrotoluene** is presented in Table 1.

Table 1: Physicochemical Properties of 3,5-Dinitrotoluene



Property	Value
Molecular Formula	C7H6N2O4
Molecular Weight	182.13 g/mol
Appearance	Yellow rhombic needles
Melting Point	93 °C[1]
Boiling Point	Sublimes[1]
Solubility	Soluble in benzene, chloroform, ether, and ethanol.
CAS Number	618-85-9[2]

Spectroscopic Data and Interpretation

The following sections detail the characteristic spectroscopic data for **3,5-Dinitrotoluene**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3,5-DNT is characterized by strong absorptions corresponding to the nitro groups and the aromatic ring. A representative IR spectrum is available through various databases.[3][4]

Table 2: Characteristic Infrared (IR) Absorption Bands for 3,5-Dinitrotoluene



Wavenumber (cm ⁻¹)	Vibration Mode
~1540	Asymmetric NO ₂ stretch
~1350	Symmetric NO ₂ stretch
~3100	Aromatic C-H stretch
~1600, ~1470	Aromatic C=C stretch
~920	C-H out-of-plane bending
~730	C-NO₂ bending

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the symmetric vibrations of the nitro groups and the skeletal vibrations of the aromatic ring. While a dedicated Raman spectrum for 3,5-DNT is not readily available in the reviewed literature, data from the structurally similar compound 3,5-dinitroaniline can provide valuable insights.[5]

Table 3: Expected Raman Shifts for **3,5-Dinitrotoluene** (based on related compounds)

Raman Shift (cm ⁻¹)	Tentative Assignment
~1350	Symmetric NO ₂ stretch
~1600	Aromatic ring stretch
~1000	Aromatic ring breathing
~840	NO ₂ deformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule. A study by Paré and Bélanger characterized **3,5-Dinitrotoluene** using both ¹H and ¹³C NMR.[4]

Table 4: ¹H and ¹³C NMR Chemical Shifts for **3,5-Dinitrotoluene**



Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
¹H	~2.6	Singlet	-CH₃
¹H	~8.9	Triplet	H-4
¹H	~9.1	Doublet	H-2, H-6
13 C	~21	Quartet	-CH₃
13 C	~122	Doublet	C-4
13 C	~128	Doublet	C-2, C-6
13 C	~143	Singlet	C-1
13 C	~149	Singlet	C-3, C-5

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is highly specific for its structure. Electron ionization (EI) is a common technique used for the analysis of 3,5-DNT. The NIST WebBook and PubChem are valuable resources for the mass spectrum of **3,5-Dinitrotoluene**.[2][6]

Table 5: Key Mass Fragments for **3,5-Dinitrotoluene** (Electron Ionization)

m/z	lon
182	[M] ⁺ (Molecular Ion)
165	[M-OH]+
136	[M-NO ₂]+
89	[C7H₅] ⁺
63	[C₅H₃] ⁺



Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **3,5-Dinitrotoluene**. Researchers should optimize these methods based on the specific instrumentation and sample matrix.

Sample Preparation

- For IR, Raman, and NMR: Dissolve a few milligrams of **3,5-Dinitrotoluene** in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆). The choice of solvent will depend on the specific requirements of the instrument and the desired spectral window.
- For GC-MS: Prepare a dilute solution of **3,5-Dinitrotoluene** in a volatile organic solvent such as dichloromethane or acetonitrile.

Infrared (IR) Spectroscopy Protocol



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Caption: Workflow for FTIR analysis of 3,5-DNT.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Holder: KBr pellet press or a suitable liquid cell.







Acquisition Parameters:

∘ Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

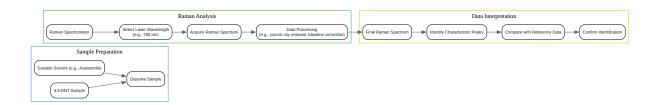
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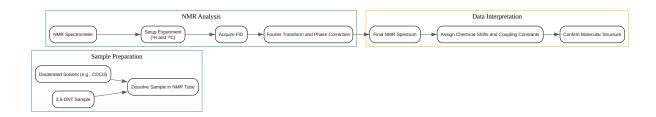
Procedure:

- 1. Acquire a background spectrum of the empty sample holder or the pure solvent.
- 2. Introduce the prepared 3,5-DNT sample into the spectrometer.
- 3. Acquire the sample spectrum.
- 4. The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the absorbance spectrum of 3,5-DNT.
- 5. Identify the characteristic absorption bands as listed in Table 2.

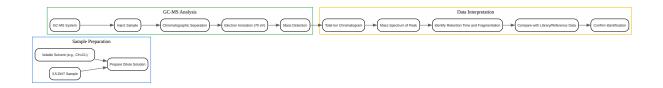
Raman Spectroscopy Protocol











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